molecular formula C₃₄H₄₈N₈O₇ B612566 PAR-4 Agonist Peptide, amide CAS No. 352017-71-1

PAR-4 Agonist Peptide, amide

Cat. No. B612566
CAS RN: 352017-71-1
M. Wt: 680.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PAR-4 Agonist Peptide, amide (PAR-4-AP; AY-NH2) is a proteinase-activated receptor-4 (PAR-4) agonist . It has no effect on either PAR-1 or PAR-2 and its effects are blocked by a PAR-4 antagonist . It is used for research purposes only .


Molecular Structure Analysis

The molecular weight of this compound is 680.79 . Its formula is C34H48N8O7 . The sequence shortening is AYPGKF-NH2 .


Physical And Chemical Properties Analysis

This compound is a solid, white to off-white substance . It is soluble in DMSO at a concentration of 100 mg/mL . It should be stored at -80°C for 2 years or at -20°C for 1 year .

Scientific Research Applications

Platelet Aggregation and Mechanisms of Action

PAR-4 agonist peptide plays a significant role in platelet aggregation. Research indicates that PAR agonist-induced platelet aggregation involves distinct mechanisms that depend on their ability to interact with aggregation pathways and subsequent activation of GPIIb/IIIa receptors. Specifically, PAR-4 agonist-induced aggregation is found to be ADP-dependent and resistant to certain inhibitors, highlighting the unique pathway it follows compared to other PAR agonists (Chung et al., 2002).

Receptor Activation Studies

Studies have been conducted to understand the structure-function relationship of PARs and their activation by various peptides, including PAR-4 agonists. These studies contribute to the development of selective agonists and antagonists, potentially useful in therapeutic applications (Maryanoff et al., 2001).

Physiological and Pathological Roles

PARs, including PAR-4, have been studied for their potential physiological roles in tissue injury, repair, remodeling, embryogenesis, and oncogenesis. The ability to pharmacologically distinguish among PARs using selective agonists and antagonists, such as those for PAR-4, is an area of significant research interest (Hollenberg & Compton, 2002).

Potential Therapeutic Applications

Research into the development of peptide mimetics as agonists for PARs, including PAR-4, is ongoing, with a focus on improved potency, selectivity, and stability. These developments have implications for therapeutic strategies in treating diseases resistant to current treatments (Sekiguchi, 2005).

Agonist Peptide Optimization

Efforts to identify potent PAR-4 agonist peptides for drug development have led to the discovery of peptides with improved potency, aiding in the optimization of PAR-4 antagonists for clinical applications. This research is crucial for enhancing the efficacy and safety of antiplatelet agents (Yang et al., 2022).

properties

IUPAC Name

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N8O7/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46)/t21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOHIALRKLBRD-OZDPOCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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